molecular formula C18H11F2NO2 B7838240 2,6-Bis(4-fluorophenyl)nicotinic acid

2,6-Bis(4-fluorophenyl)nicotinic acid

Cat. No.: B7838240
M. Wt: 311.3 g/mol
InChI Key: BDMIZZPQYQDMDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fluorinated aromatic systems are commonly utilized in medicinal chemistry to enhance metabolic stability and binding affinity .

Properties

IUPAC Name

2,6-bis(4-fluorophenyl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F2NO2/c19-13-5-1-11(2-6-13)16-10-9-15(18(22)23)17(21-16)12-3-7-14(20)8-4-12/h1-10H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDMIZZPQYQDMDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=C(C=C2)C(=O)O)C3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(4-fluorophenyl)nicotinic acid typically involves the following steps:

  • Bromination: The starting material, 2,6-dimethylnicotinic acid, undergoes bromination to introduce bromine atoms at the 2 and 6 positions.

  • Fluorination: The brominated compound is then subjected to a fluorination reaction, where the bromine atoms are replaced with fluorine atoms using a fluorinating agent such as xenon difluoride (XeF2) or silver(I) fluoride (AgF).

  • Phenyl Group Introduction: Finally, the fluorinated compound is reacted with 4-fluorophenylboronic acid in the presence of a palladium catalyst to introduce the phenyl groups at the desired positions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and automated systems to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and recrystallization is common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 2,6-Bis(4-fluorophenyl)nicotinic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form its corresponding carboxylic acid derivatives.

  • Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

  • Substitution: Substitution reactions can replace the fluorine atoms with other functional groups, leading to the formation of new derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Carboxylic acids and their derivatives.

  • Reduction Products: Alcohols, amines, and other reduced forms.

  • Substitution Products: A wide range of functionalized derivatives.

Scientific Research Applications

2,6-Bis(4-fluorophenyl)nicotinic acid has several scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: It is investigated for its use in drug development, particularly in the design of new pharmaceuticals.

  • Industry: The compound is utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 2,6-Bis(4-fluorophenyl)nicotinic acid exerts its effects involves its interaction with specific molecular targets and pathways. The fluorophenyl groups enhance the compound's binding affinity to receptors and enzymes, leading to its biological activity. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2,6-Bis(4-fluorophenyl)nicotinic acid (hypothetical structure inferred from nomenclature) with structurally related compounds from the evidence:

Property This compound 1-[Bis(4-fluorophenyl)methyl]-4-(3-phenyl-2-propenyl)piperazine dihydrochloride 6,6-Bis(4-fluorophenyl)hexanoic Acid Lidoflazine
Core Structure Nicotinic acid (pyridine + COOH) Piperazine derivative Hexanoic acid Piperazine-acetamide
Molecular Formula C₁₈H₁₂F₂NO₂ (hypothetical) C₂₆H₂₆F₂N₂ · 2HCl C₁₈H₁₈F₂O₂ C₃₁H₃₅F₂N₃O
Molecular Weight ~317.3 g/mol (estimated) 477.42 g/mol 304.33 g/mol 527.63 g/mol
CAS Registry Number N/A (not listed in evidence) 30484-77-6 667936-71-2 3416-26-0
Functional Groups Carboxylic acid, fluorophenyl Piperazine, allylphenyl, dihydrochloride Carboxylic acid, fluorophenyl Acetamide, fluorophenyl
Reported Applications Unknown (no direct evidence) Not specified (hazardous components noted) Supplier-listed intermediate Coronary vasodilator

Key Findings:

Structural Variations: this compound features a pyridine-carboxylic acid core, distinguishing it from the piperazine-based Lidoflazine and the aliphatic 6,6-Bis(4-fluorophenyl)hexanoic acid . Fluorophenyl groups are positioned at 2,6 (nicotinic acid) vs. 4,4 (Lidoflazine) or 6,6 (hexanoic acid), affecting steric and electronic properties.

Physicochemical Properties: The carboxylic acid group in nicotinic/hexanoic acids may enhance solubility in polar solvents compared to piperazine derivatives.

Safety and Handling :

  • Piperazine derivatives like 1-[Bis(4-fluorophenyl)methyl]-4-(3-phenyl-2-propenyl)piperazine dihydrochloride require stringent safety protocols due to hazardous decomposition products (e.g., HCl, HF) . Similar precautions may apply to nicotinic acid analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.